1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a chemical compound with the molecular formula C21H28N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with formaldehyde under acidic conditions to form the desired product . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler derivative of piperazine with similar biological activities.
4-Phenylpiperazine: Another related compound with distinct pharmacological properties.
Uniqueness: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is unique due to its dual phenyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug development and other scientific research areas.
Properties
CAS No. |
17419-71-5 |
---|---|
Molecular Formula |
C21H28N4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-3-7-20(8-4-1)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)21-9-5-2-6-10-21/h1-10H,11-19H2 |
InChI Key |
OYSWGVYILLGXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.